molecular formula C8H5Cl2NO3 B1413002 3',5'-Dichloro-2'-nitroacetophenone CAS No. 1807181-10-7

3',5'-Dichloro-2'-nitroacetophenone

Cat. No.: B1413002
CAS No.: 1807181-10-7
M. Wt: 234.03 g/mol
InChI Key: ATNJEUOOJCHPNH-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 and a molecular weight of 234.03 g/mol. It is a nitroaromatic compound that has been used in scientific experiments since the 1950s

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-2’-nitroacetophenone typically involves the nitration of 3’,5’-dichloroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:

3’,5’-Dichloroacetophenone+HNO33’,5’-Dichloro-2’-nitroacetophenone+H2O\text{3',5'-Dichloroacetophenone} + \text{HNO}_3 \rightarrow \text{3',5'-Dichloro-2'-nitroacetophenone} + \text{H}_2\text{O} 3’,5’-Dichloroacetophenone+HNO3​→3’,5’-Dichloro-2’-nitroacetophenone+H2​O

Industrial Production Methods

Industrial production of 3’,5’-Dichloro-2’-nitroacetophenone involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-2’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 3’,5’-Dichloro-2’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dichloro-2’-nitroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2’-nitroacetophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloro-2’-hydroxyacetophenone
  • 3’,5’-Dichloro-2’,4’-dinitroacetophenone
  • 3’,5’-Dichloro-2’-aminoacetophenone

Uniqueness

3’,5’-Dichloro-2’-nitroacetophenone is unique due to the presence of both nitro and dichloro substituents on the acetophenone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

1-(3,5-dichloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNJEUOOJCHPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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